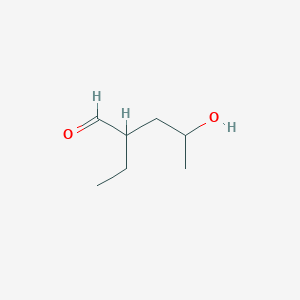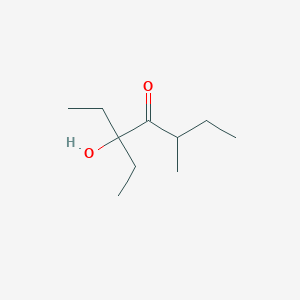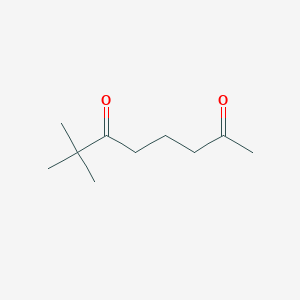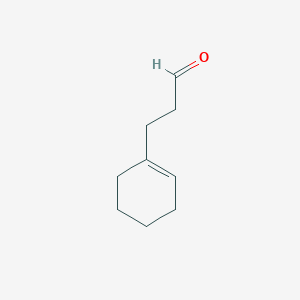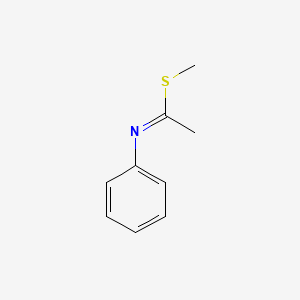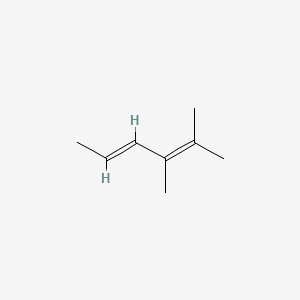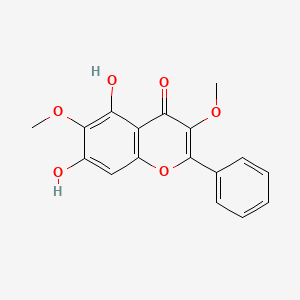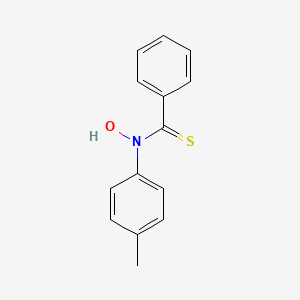
N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide is a chemical compound known for its unique structure and properties It is a member of the carbothioamide family, which is characterized by the presence of a thiocarbonyl group (C=S) attached to an amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide typically involves the reaction of 4-methylphenyl isothiocyanate with hydroxylamine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide exerts its effects involves interaction with specific molecular targets. The compound can inhibit or modulate enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Hydroxy-N-phenylbenzenecarbothioamide
- N-Hydroxy-N-(4-methoxyphenyl)benzenecarbothioamide
- N-Hydroxy-N-(4-chlorophenyl)benzenecarbothioamide
Uniqueness
N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide is unique due to the presence of the 4-methylphenyl group, which influences its reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.
Eigenschaften
CAS-Nummer |
58795-14-5 |
|---|---|
Molekularformel |
C14H13NOS |
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
N-hydroxy-N-(4-methylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H13NOS/c1-11-7-9-13(10-8-11)15(16)14(17)12-5-3-2-4-6-12/h2-10,16H,1H3 |
InChI-Schlüssel |
QJFUBMGKMWYDPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C(=S)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


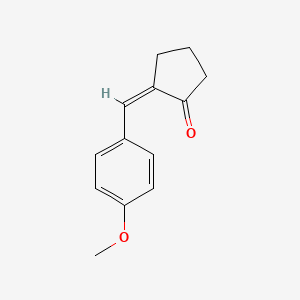
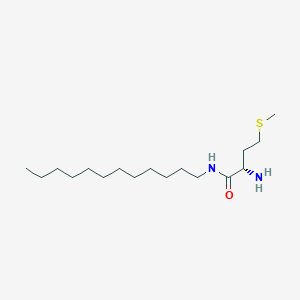
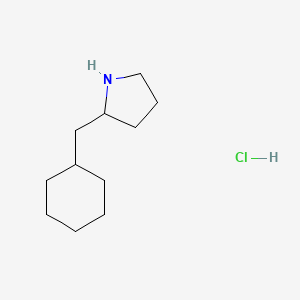
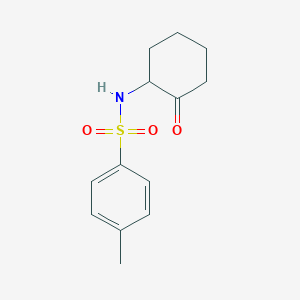
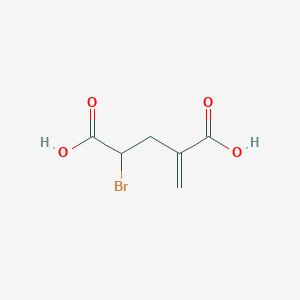

![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)
